N-[3-(3-methoxyphenyl)propyl]pyrrolidine-1-sulfonamide
Description
N-[3-(3-methoxyphenyl)propyl]pyrrolidine-1-sulfonamide is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a sulfonamide group in the structure enhances its pharmacological properties, making it a compound of interest for various scientific research applications.
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)propyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-19-14-8-4-6-13(12-14)7-5-9-15-20(17,18)16-10-2-3-11-16/h4,6,8,12,15H,2-3,5,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPHTPANFLRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCNS(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-methoxyphenyl)propyl]pyrrolidine-1-sulfonamide typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 3-(3-methoxyphenyl)propyl group: This step involves the alkylation of the pyrrolidine ring with 3-(3-methoxyphenyl)propyl halide in the presence of a base such as potassium carbonate.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
N-[3-(3-methoxyphenyl)propyl]pyrrolidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxyphenyl)propyl]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to various pharmacological effects, such as antimicrobial activity by inhibiting bacterial enzyme function.
Comparison with Similar Compounds
- N-[3-(3-methoxyphenyl)propyl]pyrrolidine-1-carboxamide
- N-[3-(3-methoxyphenyl)propyl]pyrrolidine-1-thiourea
- N-[3-(3-methoxyphenyl)propyl]pyrrolidine-1-phosphamide
Comparison:
- N-[3-(3-methoxyphenyl)propyl]pyrrolidine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct pharmacological properties compared to carboxamide, thiourea, and phosphamide derivatives.
- The sulfonamide group enhances the compound’s ability to interact with biological targets, making it more effective in certain therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
